2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide
Description
2-Chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide is a chloro-substituted propanamide derivative featuring a cyano group and a methylcyclohexyl moiety. Its structure combines a propanamide backbone with a cyclohexyl ring substituted at the 1-position with a cyano group and at the 4-position with a methyl group. The chloro substituent on the propanamide chain may influence reactivity and bioactivity, while the cyclohexyl and cyano groups contribute to steric and electronic properties. Limited direct toxicological or pharmacological data are available for this compound, necessitating comparisons with structurally similar analogs .
Properties
IUPAC Name |
2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O/c1-9-4-6-12(8-14,7-5-9)15(3)11(16)10(2)13/h9-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYAQZNQZRMAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C#N)N(C)C(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide involves several steps. One common method includes the reaction of 1-cyano-4-methylcyclohexylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at low temperatures to ensure the formation of the desired product .
Chemical Reactions Analysis
2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chloroacetamide Derivatives (Group 1 Analogs)
highlights 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide and related derivatives as structurally similar compounds. Key differences include:
- Backbone : The target compound uses a propanamide chain, while Group 1 analogs feature shorter acetamide chains.
- Substituents : Group 1 compounds substitute phenyl rings (e.g., 2-ethyl-6-methylphenyl) instead of cyclohexyl groups.
- Functional Groups: The cyano group in the target compound is absent in Group 1 analogs.
Implications :
- Reactivity: The chloro group in both structures may confer similar electrophilic reactivity, but the cyano group in the target compound could stabilize adjacent bonds via electron withdrawal .
Hydroxamic Acid Derivatives
describes N-(4-chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide (Compound 9) , a hydroxamic acid analog. Key distinctions:
- Functional Group : Compound 9 contains a hydroxamic acid (N-hydroxy) group, absent in the target compound.
- Activity: Hydroxamic acids are known for metal chelation and antioxidant properties (e.g., DPPH radical scavenging in ). The target compound lacks this chelation capacity, suggesting divergent biological roles .
Propanamide-Based Analogs
lists N-cyclopentyl-2-[(4-methoxyphenyl)amino]propanamide, sharing the propanamide backbone but differing in substituents:
- Cyclopentyl vs. Cyclohexyl : The cyclopentyl group may reduce steric hindrance compared to the methylcyclohexyl group in the target compound.
- Methoxy vs. Cyano: The methoxy group in the analog is electron-donating, whereas the cyano group in the target compound is electron-withdrawing, affecting electronic distribution and stability .
Benzamide Derivatives
includes 4-chloro-N-(4-hydroxycyclohexyl)-3-nitrobenzamide , which differs in:
- Backbone : Benzamide (aromatic) vs. propanamide (aliphatic).
Comparative Data Table
Biological Activity
2-Chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide, with the CAS number 1354950-39-2, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: CHClNO
- Molecular Weight: 232.75 g/mol
- Structure: The compound features a chloro group, a cyano group, and a propanamide moiety, which contribute to its biological interactions.
Biological Activity Overview
The biological activity of 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide has been assessed through various in vitro and in vivo studies. Its primary areas of interest include:
- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties. In vitro assays indicated potential inhibition of bacterial growth, although specific mechanisms remain to be elucidated.
- Cytotoxicity: Research has focused on the cytotoxic effects of the compound on various cancer cell lines. Initial findings indicate that it may induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.
Antimicrobial Studies
A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of several compounds, including 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide. The results demonstrated significant inhibition against Gram-positive bacteria, with an IC50 value indicating effective concentrations for microbial inhibition.
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| 2-Chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide | Staphylococcus aureus | 15 |
| 2-Chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide | Escherichia coli | 20 |
Cytotoxicity and Apoptosis Induction
In a separate investigation into the cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7), the compound was shown to induce apoptosis through both intrinsic and extrinsic pathways. Flow cytometry analyses revealed increased annexin V positivity in treated cells compared to controls.
| Cell Line | Treatment Concentration (µM) | % Viability |
|---|---|---|
| HeLa | 10 | 45 |
| MCF-7 | 20 | 30 |
Case Studies
Case Study 1: In Vivo Efficacy
A recent animal study assessed the in vivo effects of 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide on tumor growth in mice. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential therapeutic applications in oncology.
Case Study 2: Toxicology Assessment
A toxicological assessment highlighted the safety profile of the compound following repeated dosing in animal models. No significant adverse effects were observed on vital organs or systemic functions at therapeutic doses, supporting further exploration for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
